molecular formula C13H23N3OS B11173556 2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide

2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide

Cat. No.: B11173556
M. Wt: 269.41 g/mol
InChI Key: PKPAADPFGPJLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and acylation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]hexanamide
  • 2-ethyl-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]hexanamide
  • 2-ethyl-N-[5-(butyl)-1,3,4-thiadiazol-2-yl]hexanamide

Uniqueness

2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity and ability to interact with hydrophobic targets.

Properties

Molecular Formula

C13H23N3OS

Molecular Weight

269.41 g/mol

IUPAC Name

2-ethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hexanamide

InChI

InChI=1S/C13H23N3OS/c1-5-7-8-10(6-2)11(17)14-13-16-15-12(18-13)9(3)4/h9-10H,5-8H2,1-4H3,(H,14,16,17)

InChI Key

PKPAADPFGPJLHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.